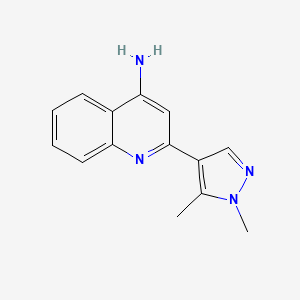

![molecular formula C9H11N3 B11734870 2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

2,3-Dimethylimidazo[1,2-a]pyridin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina es un compuesto heterocíclico que pertenece a la clase de los imidazo[1,2-a]piridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La estructura de la 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina consiste en un sistema bicíclico fusionado con un anillo de imidazol y un anillo de piridina, lo que contribuye a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción de 2-aminopiridina con 2,3-dimetil-imidazol en presencia de un catalizador adecuado puede conducir a la formación de 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina .

Métodos de producción industrial

La producción industrial de 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación, cristalización y secado para obtener el producto final en una forma adecuada para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

La 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones a menudo están facilitadas por reactivos y condiciones específicos.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina o alquilo .

Aplicaciones Científicas De Investigación

La 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Mecanismo De Acción

El mecanismo de acción de la 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de procesos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

La 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina se puede comparar con otros compuestos similares en la clase de los imidazo[1,2-a]piridinas. Algunos de estos compuestos similares incluyen:

2,7-Dimetil-imidazo[1,2-a]piridina-3-carboxamida: Conocido por su actividad antituberculosa.

6-Sustituido imidazo[1,2-a]piridina-3-il-2: Estudiado por su potencial para inhibir vías biológicas específicas.

La singularidad de la 6-Amino-2,3-dimetil-imidazo[1,2-a]piridina radica en su patrón de sustitución específico y las propiedades químicas y biológicas resultantes, que la convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

2,3-dimethylimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFTUFNJLUFAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

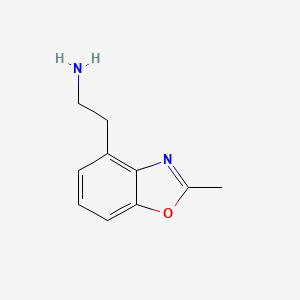

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)

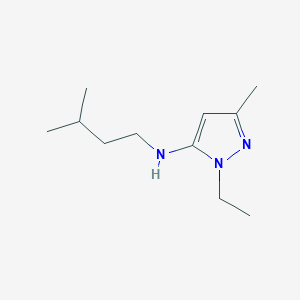

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)

![2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid](/img/structure/B11734799.png)

![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)

![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)

![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11734813.png)

carbohydrazide](/img/structure/B11734817.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734826.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)

![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B11734839.png)

![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)